2-((6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide
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Description
2-((6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C17H13FN6OS2 and its molecular weight is 400.45. The purity is usually 95%.
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Biological Activity
The compound 2-((6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
Structural Overview
The molecular structure of the compound includes:
- A triazolo[4,3-b]pyridazine core.
- A fluorophenyl substituent.
- A thioacetamide linkage.
- An N-(4-methylthiazol-2-yl) group.
This unique configuration allows for diverse interactions with biological targets.
Antimicrobial Properties
Research indicates that derivatives of the 1,2,4-triazole scaffold exhibit significant antimicrobial activity. The compound's triazole core is known to inhibit various bacteria and fungi. For example:
- Compounds with similar structures demonstrated minimum inhibitory concentrations (MIC) as low as 0.125–8 μg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .
Anticancer Activity
Triazole derivatives have also been explored for their anticancer properties. Studies have shown that compounds with a similar backbone can induce apoptosis in cancer cell lines through various pathways:
Anti-inflammatory Effects
The compound may also possess anti-inflammatory properties. Inhibitors targeting cyclooxygenase (COX) enzymes have shown promise in reducing inflammation:
- Certain triazole derivatives were reported to selectively inhibit COX-II with minimal ulcerogenic effects, indicating potential therapeutic applications in inflammatory diseases .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The mechanisms include:
- Enzyme Inhibition : The triazole moiety can act as a competitive inhibitor for enzymes involved in critical metabolic pathways.
- Receptor Modulation : The thioacetamide group may enhance binding affinity to various receptors, influencing downstream signaling pathways.
Study 1: Antimicrobial Evaluation
In a study assessing the antimicrobial efficacy of triazole derivatives, the compound exhibited potent activity against Gram-positive and Gram-negative bacteria. The results indicated a significant reduction in bacterial growth at low concentrations, suggesting its potential as a lead compound for antibiotic development.
Study 2: Anticancer Properties
A recent investigation into the anticancer effects of related compounds revealed that they could effectively inhibit tumor growth in vitro and in vivo models. The study highlighted the importance of structural modifications in enhancing bioactivity and selectivity towards cancer cells.
Data Table: Biological Activities Summary
Properties
IUPAC Name |
2-[[6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN6OS2/c1-10-8-26-16(19-10)20-15(25)9-27-17-22-21-14-7-6-13(23-24(14)17)11-2-4-12(18)5-3-11/h2-8H,9H2,1H3,(H,19,20,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVOZZFNUTNMKEW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=C(C=C4)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN6OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.